molecular formula C12H14N2O3 B7557057 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid

2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid

Cat. No. B7557057
M. Wt: 234.25 g/mol
InChI Key: CHNMADQUNJFENH-UHFFFAOYSA-N
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Description

2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid, also known as cymevene, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is a derivative of pyridine-2-carboxylic acid and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Cymevene has been found to exhibit a range of potential applications in the field of medicine. One of the most promising applications is its use as an antiviral agent. Research has shown that 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid can inhibit the replication of several viruses, including herpes simplex virus (HSV), cytomegalovirus (CMV), and Epstein-Barr virus (EBV). This makes it a potential candidate for the treatment of viral infections.

Mechanism of Action

The mechanism of action of 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid involves the inhibition of viral DNA synthesis. It does so by selectively inhibiting the viral DNA polymerase enzyme, which is responsible for the replication of viral DNA. This results in the inhibition of viral replication and the prevention of further spread of the virus.
Biochemical and Physiological Effects
Cymevene has been found to exhibit a range of biochemical and physiological effects. It has been shown to have a low toxicity profile and is well-tolerated in animal studies. Additionally, 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid has been found to have immunomodulatory properties, which could potentially enhance the immune response to viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid is its broad-spectrum antiviral activity. It has been found to be effective against a range of viruses, making it a potential candidate for the treatment of multiple viral infections. However, the main limitation of 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid is its relatively low potency compared to other antiviral agents. This means that higher doses may be required for effective treatment, which could increase the risk of side effects.

Future Directions

There are several future directions for research on 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid. One potential area of research is the development of more potent derivatives of 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid that could be more effective in the treatment of viral infections. Additionally, research could be conducted to explore the potential use of 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid in the treatment of other diseases, such as cancer. Finally, further research could be conducted to explore the potential use of 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid in combination with other antiviral agents to enhance its effectiveness.
Conclusion
In conclusion, 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. Its broad-spectrum antiviral activity and immunomodulatory properties make it a potential candidate for the treatment of viral infections. However, its relatively low potency compared to other antiviral agents is a limitation that needs to be addressed. Future research could focus on the development of more potent derivatives of 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid and exploring its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid involves the reaction of cyclopropyl methylamine with pyridine-2-carboxylic acid. The resulting product is then treated with acetic anhydride to form 2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid. The purity of the compound is then verified using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

2-[cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)8-14(7-9-4-5-9)12(17)10-3-1-2-6-13-10/h1-3,6,9H,4-5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNMADQUNJFENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC(=O)O)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid

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